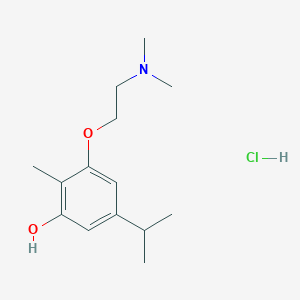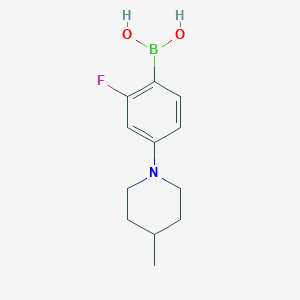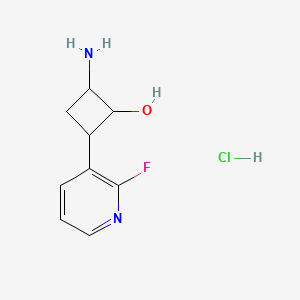
2-Amino-4-(2-fluoropyridin-3-yl)cyclobutan-1-ol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-(2-fluoropyridin-3-yl)cyclobutan-1-ol;hydrochloride is a chemical compound with the molecular formula C9H12ClFN2O. It is a heterocyclic building block used primarily in research and development within the fields of chemistry and biology . This compound is known for its unique structure, which includes a cyclobutanol ring substituted with an amino group and a fluoropyridinyl group.
Méthodes De Préparation
The synthesis of 2-Amino-4-(2-fluoropyridin-3-yl)cyclobutan-1-ol;hydrochloride involves several steps. One common method starts with the reaction of 2-pyridine carboxylic acid with a fluoride and an oxidant to obtain 4-fluoropyridine-2-formic acid. This intermediate is then reacted with chloroformate, an organic base, and an ammonia source to generate 4-fluoropyridine-2-formamide. Finally, a Hofmann amide degradation reaction is performed to yield 2-amino-4-fluoropyridine . The cyclobutanol ring is introduced through subsequent reactions involving cyclization and substitution.
Analyse Des Réactions Chimiques
2-Amino-4-(2-fluoropyridin-3-yl)cyclobutan-1-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-Amino-4-(2-fluoropyridin-3-yl)cyclobutan-1-ol;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Amino-4-(2-fluoropyridin-3-yl)cyclobutan-1-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The fluoropyridinyl group can engage in hydrogen bonding and π-π interactions with biological targets, while the amino and cyclobutanol groups contribute to the compound’s overall reactivity and binding affinity . These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Amino-4-(2-fluoropyridin-3-yl)cyclobutan-1-ol;hydrochloride include:
2-Amino-3-(2-fluoropyridin-3-yl)propan-1-ol hydrochloride: This compound has a similar fluoropyridinyl group but differs in the structure of the carbon chain.
1-(3-fluoropyridin-2-yl)cyclobutan-1-amine: This compound features a cyclobutanamine structure with a fluoropyridinyl group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both an amino group and a cyclobutanol ring, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H12ClFN2O |
|---|---|
Poids moléculaire |
218.65 g/mol |
Nom IUPAC |
2-amino-4-(2-fluoropyridin-3-yl)cyclobutan-1-ol;hydrochloride |
InChI |
InChI=1S/C9H11FN2O.ClH/c10-9-5(2-1-3-12-9)6-4-7(11)8(6)13;/h1-3,6-8,13H,4,11H2;1H |
Clé InChI |
ZMKQCUKDSIGCDQ-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(C1N)O)C2=C(N=CC=C2)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3,4-Diethoxyphenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084723.png)
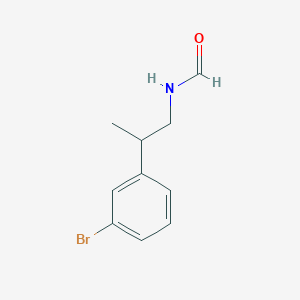
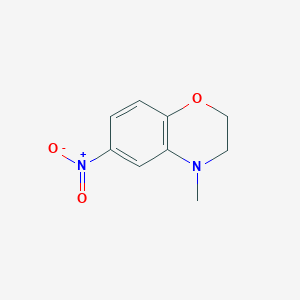


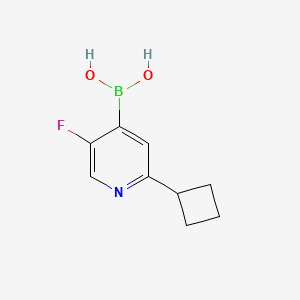

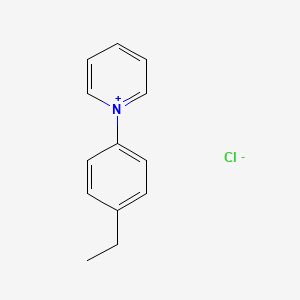
![5H-Cyclopenta[c]pyridine-5,7(6H)-dione](/img/structure/B14084781.png)
